molecular formula C8H5NO2S B1388805 4-Hydroxybenzothiazole-2-carboxaldehyde CAS No. 30741-00-5

4-Hydroxybenzothiazole-2-carboxaldehyde

Cat. No.: B1388805
CAS No.: 30741-00-5
M. Wt: 179.2 g/mol
InChI Key: VVWKVIFXTJIDRV-UHFFFAOYSA-N
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Description

4-Hydroxybenzothiazole-2-carboxaldehyde is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the 4-position and a formyl group at the 2-position. This compound is a yellow crystalline solid with a molecular formula of C8H5NO2S and a molecular weight of 183.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzothiazole-2-carboxaldehyde can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with formylbenzoic acid under acidic conditions. Another method includes the condensation of 2-aminobenzenethiol with formylbenzoic acid, followed by oxidation to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of green chemistry principles. This includes the use of environmentally benign reagents and catalysts, as well as energy-efficient processes. For example, the visible light-induced, metal-free, and oxidant-free cyclization of ortho-isocyanoaryl thioethers with ethers provides an efficient route to benzothiazoles functionalized with ether groups .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzothiazole-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-Hydroxybenzothiazole-2-carboxylic acid.

    Reduction: 4-Hydroxybenzothiazole-2-methanol.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

4-Hydroxybenzothiazole-2-carboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s hydroxyl and formyl groups play crucial roles in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.

    2-Aminobenzothiazole: Investigated for its antimicrobial and anticancer properties.

    Benzothiazole: A parent compound with diverse applications in various fields

Uniqueness

4-Hydroxybenzothiazole-2-carboxaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and formyl groups enable it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-7-9-8-5(11)2-1-3-6(8)12-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWKVIFXTJIDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxybenzothiazole-2-carboxaldehyde
Reactant of Route 2
4-Hydroxybenzothiazole-2-carboxaldehyde
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Reactant of Route 4
4-Hydroxybenzothiazole-2-carboxaldehyde
Reactant of Route 5
4-Hydroxybenzothiazole-2-carboxaldehyde
Reactant of Route 6
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